

Pharmacokinetic Parameters of Gosogliptin

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Compound Focus: Gosogliptin

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The following table consolidates the available quantitative data on **Gosogliptin's** pharmacokinetics from pre-clinical and clinical studies.

Parameter	Species / Context	Value	Notes / Source
IC ₅₀ (Potency)	In vitro (Enzyme)	13 nM [1]	100-fold selectivity over DPP-II and DPP-8 [1].
Bioavailability	Rat	109% [1]	
	Dog	95% [1]	
	Cynomolgus Monkey	71% [1]	
Half-life (t _{1/2})	Rat	2.5 hours [1]	
	Dog	2.9 hours [1]	
	Cynomolgus Monkey	7.6 hours [1]	

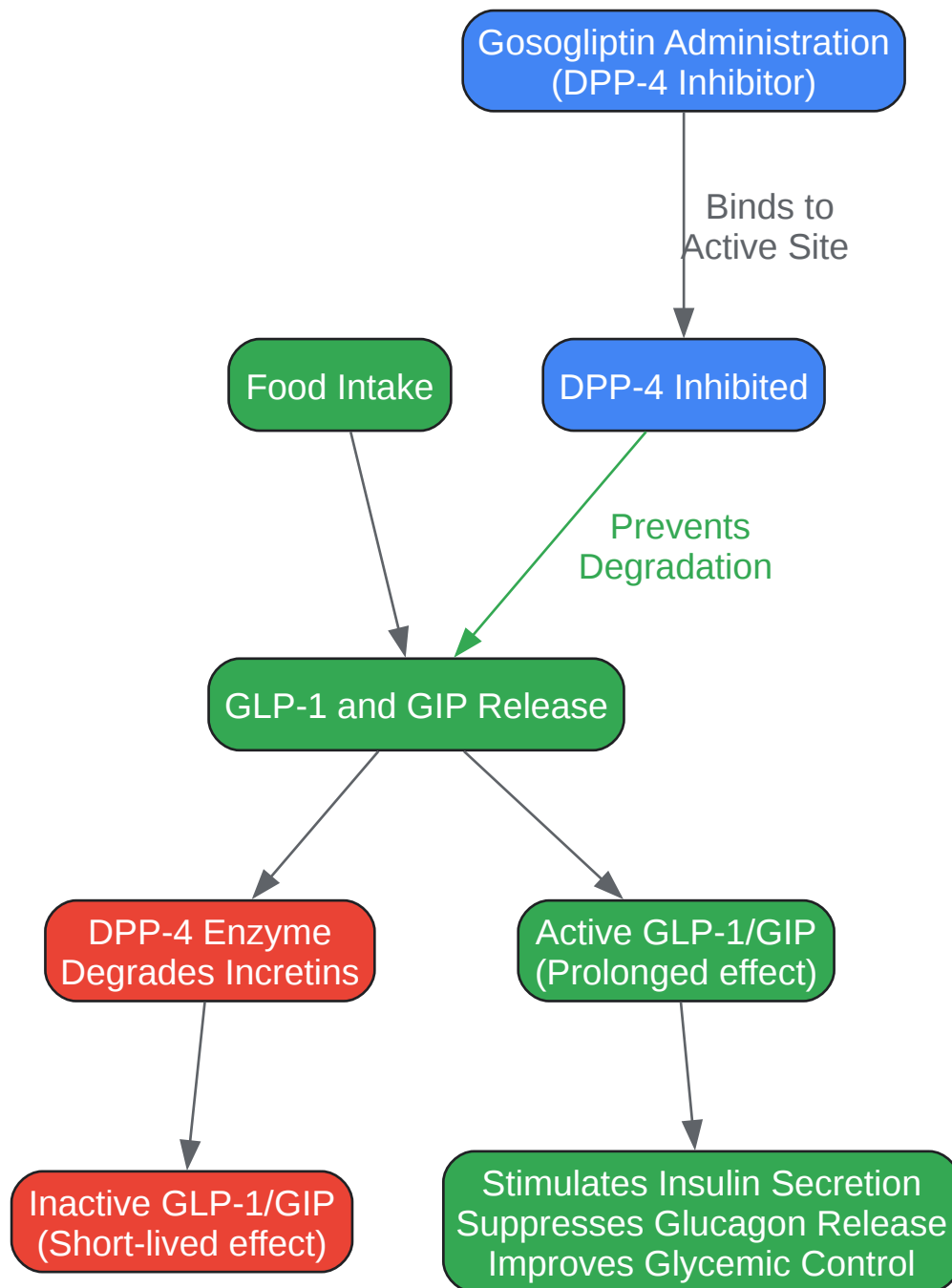
Parameter	Species / Context	Value	Notes / Source
	Human (Healthy Subjects)	63.5 hours [1]	Much longer than in pre-clinical species.
Time to Cmax (Tmax)	Human (Healthy Subjects)	~1 hour [1]	Indicates rapid absorption.
Primary Excretion Route	Human	Renal [1]	76.8% of a single dose excreted unchanged in urine [1].
Metabolism	Human	Moderate [1]	CYP3A4 and CYP2D6 mediated hydroxylation at the 5' position of the pyrimidine ring [1]. Parent drug represents 48.9% of excreted radioactivity [1].
DPP-4 Inhibition at Steady State	Human (Clinical)	~75% [1]	With 20 mg once-daily dosing in healthy Japanese subjects.
Effect on Active GLP-1	Human (Clinical)	Twofold increase [1]	After a standardized meal.

Mechanism of Action and Metabolic Pathway

Gosogliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor. Its mechanism of action and metabolic fate are central to its pharmacokinetic and pharmacodynamic profile.

- **Mechanism of Action:** **Gosogliptin** works by reversibly binding to the active site of the DPP-4 enzyme [2]. This inhibition prevents the degradation of endogenous incretin hormones, primarily **Glucagon-like Peptide-1 (GLP-1)** and **Glucose-dependent Insulinotropic Polypeptide (GIP)** [2]. The resulting prolonged activity of these hormones stimulates glucose-dependent insulin secretion and suppresses glucagon release, thereby improving glycemic control without a high risk of hypoglycemia [2].

The workflow below illustrates the core mechanism of **Gosogliptin**.



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Gosogliptin inhibits DPP-4, prolonging incretin hormone activity for glucose-dependent glycemic control.

- **Metabolism and Excretion:** In humans, **Gosogliptin** undergoes moderate metabolism [1]. The primary metabolic transformation is **hydroxylation at the 5' position of the pyrimidine ring**, catalyzed mainly by the cytochrome P450 enzymes **CYP3A4** and **CYP2D6** [1]. This metabolite accounted for 20.6% of the administered dose in a radiolabeled study. Despite this metabolism, the primary route of elimination is **renal excretion**, with a high percentage (76.8%) of the parent drug being excreted unchanged in the urine [1]. This profile necessitates dose adjustment in patients with renal impairment [2].

Summary of Key Clinical Experimental Data

The clinical profile of **Gosogliptin** is supported by specific study designs and findings.

- **Clinical Efficacy:** In a 12-week Phase 2 study as an add-on therapy in T2DM patients inadequately controlled with metformin, **Gosogliptin** (20 mg and 30 mg once daily) demonstrated significant efficacy. The placebo-subtracted reductions in HbA1c were **0.79% and 0.92%**, respectively [1].
- **Experimental Protocol Overview:** A typical clinical study design involved a **randomized, double-blind, placebo-controlled, parallel-group** methodology [1]. Patients with type 2 diabetes and insufficient glycemic control on metformin were randomized to receive **Gosogliptin** or placebo once daily for 12 weeks. The primary endpoint was the change in HbA1c from baseline to week 12, with safety and tolerability assessed as secondary endpoints [1].

Knowledge Gaps and Limitations

Based on the search results, the following areas have limited publicly available detailed data, which are crucial for a full technical guide:

- **Comprehensive human PK parameters:** Detailed values for volume of distribution (Vd), clearance (CL), and protein binding in humans are not specified.
- **Full drug-drug interaction studies:** While CYP enzymes involved in metabolism are identified, detailed interaction studies with strong CYP3A4/CYP2D6 inhibitors or inducers are not described.
- **Population PK in special groups:** Although renal excretion is a key pathway, detailed PK data in patients with varying degrees of renal or hepatic impairment is not available in the results.

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References

1. Dutogliptin - an overview | ScienceDirect Topics [sciencedirect.com]

2. What is the mechanism of Gosogliptin? [synapse.patsnap.com]

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